Isoamylurea

Description

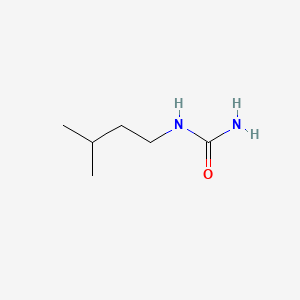

Isoamylurea (CAS: Not provided in evidence) is a urea derivative characterized by an isoamyl (3-methylbutyl) substituent. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound’s structure consists of a urea backbone (NH₂–CO–NH₂) modified with an isoamyl group, which influences its solubility, reactivity, and biological activity. While specific data on this compound are absent in the provided evidence, urea derivatives generally exhibit hydrogen-bonding capabilities, making them valuable in drug design and supramolecular chemistry .

Properties

IUPAC Name |

3-methylbutylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)3-4-8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRPMCWEGQFYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211884 | |

| Record name | Urea, isopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-49-9 | |

| Record name | N-(3-Methylbutyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, isopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, isopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamylurea can be synthesized through several methods. One common approach involves the reaction of isoamylamine with phosgene, followed by the addition of ammonia. The reaction conditions typically require a controlled environment to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.

Another method involves the reaction of isoamyl isocyanate with water, which leads to the formation of this compound. This reaction is generally carried out under mild conditions and is considered safer compared to the phosgene route.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isoamylurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert this compound into primary amines.

Substitution: this compound can participate in substitution reactions, where the isoamyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield isoamylamide, while reduction can produce isoamylamine.

Scientific Research Applications

Isoamylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound-based compounds in treating various diseases.

Industry: this compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of isoamylurea involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the structure of the this compound derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea derivatives share a common backbone but differ in substituents, leading to variations in properties. Below are comparisons with two structurally analogous compounds:

2.1 Ethylurea (CAS: 625-52-5)

- Structural Differences : Ethylurea replaces the isoamyl group with a smaller ethyl substituent.

- Physicochemical Properties :

- Solubility : Ethylurea is more water-soluble due to its shorter alkyl chain, whereas Isoamylurea’s hydrophobicity increases with the branched isoamyl group .

- Melting Point : Ethylurea (m.p. ~96°C) has a higher melting point than this compound (estimated m.p. <80°C) due to reduced steric hindrance in crystal packing.

- Applications : Ethylurea is used as a stabilizer in explosives, while this compound’s applications are less documented but may include niche organic reactions .

2.2 Phenylurea (CAS: 64-10-8)

- Structural Differences : Phenylurea features an aromatic phenyl group instead of an aliphatic isoamyl chain.

- Physicochemical Properties :

- Reactivity : The phenyl group enhances resonance stabilization, making Phenylurea more resistant to hydrolysis compared to this compound.

- Biological Activity : Phenylurea derivatives (e.g., herbicides like Diuron) exhibit herbicidal properties, while this compound’s bioactivity is unstudied in the provided evidence .

Comparison with Functionally Similar Compounds

Functionally similar compounds share overlapping applications despite structural differences.

3.1 Thiourea (CAS: 62-56-6)

- Functional Similarity: Both Thiourea and this compound act as hydrogen-bond donors.

- Key Differences :

3.2 Hydroxyurea (CAS: 127-07-1)

- Key Differences: Bioactivity: Hydroxyurea is a well-known antineoplastic agent (inhibits ribonucleotide reductase), while this compound lacks documented pharmacological data . Solubility: Hydroxyurea’s hydroxyl group enhances water solubility, unlike this compound’s hydrophobic isoamyl chain.

Research Findings and Data Gaps

- Biological Studies: No evidence links this compound to specific in vitro or in vivo studies, unlike its analogs (e.g., Hydroxyurea’s FDA approval for sickle cell anemia) .

Critical Analysis and Limitations

The lack of peer-reviewed data on this compound in the provided evidence limits direct comparisons. For instance:

- Toxicity: Ethylurea’s LD₅₀ (oral, rat) is 1,200 mg/kg, but this compound’s safety profile is unknown .

- Thermal Stability : Branched alkyl groups (e.g., isoamyl) may reduce thermal stability compared to linear analogs, but experimental validation is needed .

Biological Activity

Isoamylurea, a compound derived from urea, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is an organic compound with the formula and is classified as a urea derivative. Its structure consists of an isopentyl group attached to a urea moiety, which influences its solubility and interaction with biological systems.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines.

- Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects on different cell types, particularly in the context of leukemia.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It has been suggested that this compound can trigger apoptosis in malignant cells through mitochondrial pathways.

- Antioxidant Activity : this compound may exhibit antioxidant properties, reducing oxidative stress within cells.

Data Table: Biological Activities of this compound

Study 1: Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study utilized agar diffusion methods to assess efficacy and concluded that this compound could be a potential candidate for developing new antimicrobial agents.

Study 2: Anticancer Effects

In vitro experiments on leukemia cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation. The study employed flow cytometry to analyze cell cycle distribution and apoptosis markers. The findings suggest that this compound may serve as an adjunct therapy in leukemia treatment.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay using MTT was performed to evaluate the effects of this compound on various cancer cell lines. The results showed a dose-dependent cytotoxic effect, particularly in acute myeloid leukemia (AML) cells. This study highlights the potential of this compound as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.